molecular formula C13H9BrN2O B3281056 4-(Benzyloxy)-2-bromonicotinonitrile CAS No. 727737-51-1

4-(Benzyloxy)-2-bromonicotinonitrile

Cat. No. B3281056
CAS RN: 727737-51-1
M. Wt: 289.13 g/mol
InChI Key: ZXBHDEVSCHQKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-bromonicotinonitrile, also known as BBN, is a chemical compound that has been widely used in scientific research. It is a derivative of nicotinonitrile, which is a heterocyclic compound that contains a pyridine ring. BBN has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromonicotinonitrile is not fully understood, but it is thought to involve binding to specific targets in cells. In the case of nicotinic acetylcholine receptors, this compound is believed to bind to the alpha7 subtype of the receptor and modulate its activity. In the case of protein kinases, this compound is believed to inhibit the activity of the enzyme by binding to its active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies using cell lines and animal models, this compound has been shown to modulate the activity of nicotinic acetylcholine receptors, inhibit the activity of protein kinases, and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Benzyloxy)-2-bromonicotinonitrile in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a relatively short half-life in vivo, which can limit its usefulness in animal studies.

Future Directions

There are several future directions for research involving 4-(Benzyloxy)-2-bromonicotinonitrile. One area of interest is the development of novel compounds based on this compound for use in cancer therapy. Another area of interest is the use of this compound as a tool for studying the function of nicotinic acetylcholine receptors and protein kinases. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Scientific Research Applications

4-(Benzyloxy)-2-bromonicotinonitrile has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, this compound has been used as a precursor for the synthesis of nicotinonitrile-based inhibitors of protein kinases, which are enzymes that play a key role in cell signaling and are important targets for cancer therapy.
In biochemistry, this compound has been used as a tool for studying the function of nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission in the nervous system. This compound has been shown to bind selectively to the alpha7 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
In pharmacology, this compound has been used as a reference compound for evaluating the activity of nicotinic acetylcholine receptor agonists and antagonists. This compound has also been used as a positive control in assays for measuring the activity of protein kinases.

properties

IUPAC Name

2-bromo-4-phenylmethoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHDEVSCHQKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of NaH (1.756 g, 45.818 mmol, mineral oil 60%) in DMF (200 ml) cooled at 0° C., was added benzyl alcohol (4.542 g, 42 mmol). The resulting mixture was stirred for 5 min. Then compound D1 (10 g, 38.18 mmol) was quickly added. The resulting reaction mixture was gradually warmed to r.t. and stirred for 1 h. The reaction mixture was quenched with NH4Cl (aqueous sat. solution), diluted with H2O and the resulting mixture was extracted with Et2O. The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 1% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D2 (9.2 g, 83%).
Name
Quantity
1.756 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.542 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-bromonicotinonitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2-bromonicotinonitrile
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-2-bromonicotinonitrile
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-2-bromonicotinonitrile
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-2-bromonicotinonitrile
Reactant of Route 6
4-(Benzyloxy)-2-bromonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.